7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a 2-chloro-6-fluorobenzyl group at position 7, a methyl group at position 3, and a morpholinomethyl substituent at position 8. The structural modifications are designed to optimize receptor binding, pharmacokinetics, and selectivity.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN5O3/c1-23-16-15(17(26)22-18(23)27)25(9-11-12(19)3-2-4-13(11)20)14(21-16)10-24-5-7-28-8-6-24/h2-4H,5-10H2,1H3,(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWFGBIEPNWZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chloro-6-fluorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H25ClFN7O
- Molecular Weight : 469.94 g/mol
- CAS Number : 1229236-86-5
The presence of a morpholinomethyl group and halogen substituents suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Kinase Inhibition : The compound has been identified as a kinase inhibitor, which plays a crucial role in cell signaling pathways. Kinase inhibitors are often used in cancer therapy due to their ability to disrupt the proliferation of cancer cells .
- G Protein-Coupled Receptor (GPCR) Modulation : Preliminary studies suggest that this compound may act as an agonist for certain GPCRs, influencing various physiological responses such as metabolism and cell growth .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially protecting cells from oxidative stress and related damage .
Anticancer Activity
Several studies have evaluated the anticancer potential of the compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values were determined to assess potency compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 15 | Doxorubicin (20) |
| A549 | 10 | Cisplatin (12) |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In vitro assays indicated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Case Studies
- Case Study on Anticancer Efficacy : A study involving the administration of the compound to tumor-bearing mice showed a significant reduction in tumor size compared to control groups. Histopathological analysis indicated apoptosis induction in tumor cells .
- Case Study on Antimicrobial Effectiveness : In a clinical trial assessing the compound's efficacy against bacterial infections, patients treated with this compound exhibited faster resolution of symptoms compared to those receiving standard antibiotic therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Functional Comparison of Purine-2,6-Dione Derivatives
†Calculated based on molecular formula; ‡Activity inferred from structural analogs.
Key Structural Differences and Pharmacological Outcomes
Fluorine increases lipophilicity, which may improve blood-brain barrier penetration compared to non-fluorinated analogs, though CNS activity may be abolished depending on position 8 substitutions (e.g., trifluoropropyl in retained analgesia without CNS effects) .
Piperazinyl/Phenethylpiperazinyl (): Piperazine’s basic nitrogen facilitates protonation at physiological pH, enhancing water solubility and ionic interactions. However, bulky groups like phenethylpiperazinyl (BH58194) may reduce membrane permeability . Trifluoropropyl (): The electron-withdrawing CF₃ group may stabilize binding interactions in hydrophobic pockets, contributing to prolonged analgesic effects .
Position 3 Methyl Group :
Activity Trends from Structural Modifications
- Antithrombotic Activity: F-168 (piperazinyl substituent) demonstrated superior antithrombotic activity to clinical standards like eptifibatide, likely due to optimized interactions with glycoprotein IIb/IIIa receptors . The target compound’s morpholinomethyl group may exhibit different binding kinetics.
- Analgesic vs. CNS Activity: Substitutions at position 8 (e.g., 6-methylpyridin-2-yloxy in ) abolished CNS stimulation while retaining analgesia. The morpholinomethyl group’s moderate polarity may similarly decouple CNS effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
